molecular formula C10H14N2O2 B13088561 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Katalognummer: B13088561
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: VYBQGVNZXPSHHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The molecule contains two methyl substituents at positions 3 and 5 of the indazole system and a carboxylic acid group at position 3. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the methyl substituents. Such characteristics make it a candidate for pharmaceutical and agrochemical research, particularly in enzyme inhibition or receptor modulation studies .

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

3,5-dimethyl-2,4,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-7-5-10(2,9(13)14)4-3-8(7)12-11-6/h3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI-Schlüssel

VYBQGVNZXPSHHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CC(CCC2=NN1)(C)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Cyclohexanone Derivatives with Hydrazine

  • Starting materials : Cyclohexanone derivatives bearing methyl substituents at the 3- and 5-positions or their precursors.
  • Reagents and conditions : Refluxing the cyclohexanone derivative with hydrazine hydrate or substituted hydrazines in an alcoholic solvent (e.g., ethanol) at about 80°C for 4–6 hours.
  • Mechanism : The hydrazine nucleophilically attacks the ketone carbonyl, followed by cyclization to form the tetrahydroindazole ring system.
  • Example : Scuri et al. reported refluxing cyclohexanone derivatives with phenylhydrazine in absolute ethanol with pyridine catalyst for three hours to form tetrahydroindazole derivatives.

Methyl Substitution at Positions 3 and 5

  • Methyl groups can be introduced by starting from appropriately methyl-substituted cyclohexanone precursors or via alkylation reactions on the tetrahydroindazole scaffold.
  • Typical approach : Use of 3,5-dimethylcyclohexanone derivatives as starting materials ensures methyl groups are present prior to cyclization, simplifying downstream synthesis.

Representative Synthetic Route (Based on Literature)

Step Reaction Conditions Yield (%) Notes
1 Condensation of 3,5-dimethylcyclohexanone with hydrazine hydrate Reflux in ethanol, ~80°C, 4–6 h 70–85 Forms tetrahydroindazole ring
2 Esterification or introduction of ester group at position 5 Reaction with diethyl oxalate or similar reagent 65–75 Provides ester intermediate
3 Hydrolysis of ester to carboxylic acid Aqueous acid (e.g., 3N HCl), reflux 80–85 Yields 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
4 Purification Recrystallization or column chromatography Using hexane/ethyl acetate mixtures

Alternative and Green Synthesis Methods

  • Microwave-assisted synthesis : Catti et al. reported a green synthesis method where cyclocondensation is performed using microwave heating (200 W) for 25 minutes at 65°C in ethanol, significantly reducing reaction time and energy consumption.
  • Advantages : Faster reaction times, improved yields, and reduced solvent use.

Analytical Characterization

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Remarks
Solvent Ethanol (absolute or aqueous) Common for condensation and hydrolysis
Temperature 65–80°C (reflux or microwave) Controlled to optimize reaction rate
Reaction Time 25 min (microwave) to 6 h (conventional) Microwave reduces time significantly
Catalyst/Base Pyridine or triethylamine (optional) Enhances condensation efficiency
Purification Recrystallization, column chromatography Hexane/ethyl acetate solvent system
Yields 65–85% overall Dependent on step and conditions

Research Findings and Optimization Insights

  • The choice of solvent polarity affects yield and selectivity; polar aprotic solvents like DMF or THF can improve functional group transformations but are less common in initial cyclization.
  • Reaction temperature and time are critical for balancing conversion and minimizing side reactions.
  • Purification methods impact final purity; recrystallization from hexane/ethyl acetate mixtures is effective for removing impurities.
  • Microwave-assisted methods offer greener and more efficient synthesis routes with comparable or improved yields.
  • Late-stage functionalization strategies, such as amide coupling and reductive amination, have been applied in analogues to diversify the tetrahydroindazole scaffold.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, including receptors and ion channels, to exert its biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Alkyl-Modified Analogs

Key Compounds :

3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid (CAS 1956331-97-7) Similarity: 0.98 (structural similarity score) Difference: Lacks the 5-methyl group present in the target compound.

3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (CAS 1823301-33-2)

  • Similarity : 0.97
  • Difference : Ethyl groups replace methyl substituents at positions 3 and 4.
  • Implications : Increased lipophilicity and molecular weight (MW: ~208.27 g/mol estimated) may enhance bioavailability but reduce aqueous solubility. Ethyl groups could also alter metabolic stability .

Table 1: Substituent Effects on Physicochemical Properties

Compound Name CAS No. Substituents (Position) MW (g/mol) Key Properties
3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid N/A 3-Me, 5-Me, 5-COOH ~194.21 Moderate solubility, intermediate lipophilicity
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid 1956331-97-7 3-Me, 5-COOH ~180.20 Higher solubility, lower logP
3,5-Diethyl analog 1823301-33-2 3-Et, 5-Et, 5-COOH ~222.27 Lower solubility, higher metabolic stability

Positional Isomerism and Functional Group Variations

Key Compounds :

5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid (CAS 842972-14-9)

  • Molecular Formula : C₉H₁₂N₂O₂ (same as target compound)
  • Difference : Carboxylic acid group at position 3 instead of 5.
  • Implications : Altered hydrogen-bonding capacity and steric interactions. This positional isomer may exhibit distinct binding affinities in biological systems .

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine dihydrochloride (CAS 1956378-96-3)

  • Difference : Carboxylic acid replaced by an amine group.
  • Implications : Increased basicity and water solubility (due to hydrochloride salt). Likely divergent biological activity, such as targeting amine receptors or transporters .

Biologische Aktivität

3,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a bicyclic organic compound belonging to the indazole family. Its unique structure comprises a tetrahydroindazole core with significant potential for various biological activities. This article delves into its pharmacological properties, particularly focusing on its interactions with sigma receptors and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is C10H14N2O2C_{10}H_{14}N_{2}O_{2}, with a molecular weight of 194.23 g/mol. The presence of two methyl groups at the 3 and 5 positions enhances its reactivity and solubility.

Sigma Receptor Binding

Research indicates that 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid exhibits notable binding affinity for sigma receptors (both sigma-1 and sigma-2). These receptors are implicated in various neurological and psychiatric disorders. Binding affinity assays have demonstrated that modifications to the indazole structure can significantly influence biological activity. For instance, compounds structurally similar to this indazole derivative have shown varying degrees of interaction with sigma receptors.

Table 1: Binding Affinity of Related Compounds

Compound NameSimilarity IndexBinding Affinity (nM)
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid0.9845
3,5-Diethyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid0.9760
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid0.9775
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid0.9590

Anti-inflammatory Activity

In studies assessing anti-inflammatory properties using the carrageenan edema test, derivatives of tetrahydroindazole have demonstrated significant activity. For example:

  • 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid exhibited an effective dose (ED50) of 3.5 mg/kg , indicating strong anti-inflammatory potential.
  • The compound's activity was notably higher compared to its isomers.

Table 2: Anti-inflammatory Activity of Indazole Derivatives

Compound NameED50 (mg/kg)
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid3.5
2-Aryl derivatives>10

Study on Sigma Receptor Modulation

A recent study focused on the modulation of sigma receptors by various indazole derivatives revealed that structural modifications could enhance receptor binding and subsequent pharmacological effects. The study highlighted that 3,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid showed a significantly higher binding affinity than its analogs lacking similar substitutions.

Anticandidal Activity Evaluation

Another investigation evaluated the anticandidal properties of indazole derivatives against Candida albicans and Candida glabrata. The compound demonstrated in vitro activity with a minimum inhibitory concentration (MIC) against C. albicans at 3.807 mM and against C. glabrata at 15.227 mM , indicating its potential as an antifungal agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.